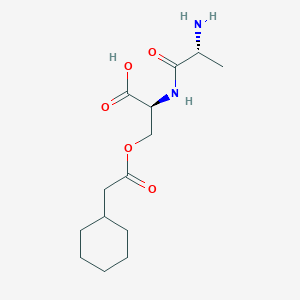
D-Alanyl-O-(cyclohexylacetyl)-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alanyl-O-(cyclohexylacetyl)-L-serine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both D-alanine and L-serine residues, linked through an O-(cyclohexylacetyl) group. The combination of these elements contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-(cyclohexylacetyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Cyclohexylacetyl Derivative: Cyclohexylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with the protected L-serine to form the O-(cyclohexylacetyl)-L-serine intermediate.
Incorporation of D-Alanine: The protected O-(cyclohexylacetyl)-L-serine is then coupled with D-alanine using a peptide coupling reagent like N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
D-Alanyl-O-(cyclohexylacetyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylacetyl group, where nucleophiles like amines or thiols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of reduced derivatives with altered functional groups
Substitution: Formation of substituted derivatives with new functional groups
科学研究应用
D-Alanyl-O-(cyclohexylacetyl)-L-serine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
作用机制
The mechanism of action of D-Alanyl-O-(cyclohexylacetyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The cyclohexylacetyl group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
D-Alanyl-L-serine: Lacks the cyclohexylacetyl group, resulting in different chemical properties and reactivity.
Cyclohexylacetyl-L-serine: Does not contain the D-alanine residue, leading to variations in biological activity.
D-Alanyl-O-(benzylacetyl)-L-serine: Contains a benzylacetyl group instead of cyclohexylacetyl, affecting its chemical behavior and applications.
Uniqueness
D-Alanyl-O-(cyclohexylacetyl)-L-serine is unique due to the presence of both D-alanine and L-serine residues linked through an O-(cyclohexylacetyl) group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
D-Alanyl-O-(cyclohexylacetyl)-L-serine is a synthetic amino acid derivative that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and neuromodulation. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a D-alanine moiety linked to an O-(cyclohexylacetyl) group and an L-serine component. The synthesis typically involves the acylation of L-serine followed by racemization to introduce the D-alanine configuration. The specific synthetic pathways can influence the compound's biological properties.
The biological activity of this compound can be understood through several mechanisms:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, D-amino acids are known to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa and Bacillus subtilis, suggesting that this compound may possess similar properties .
- Neuromodulation : this compound may interact with NMDA receptors, similar to D-serine, which acts as a co-agonist at these receptors. This interaction is crucial for synaptic plasticity and neurotransmission .
- Posttranslational Modifications : The conversion of L-serines to D-alanines in certain peptides indicates that such modifications can enhance antimicrobial properties, suggesting that this compound could play a role in this process .
Case Studies and Research Findings
Several studies have explored the biological implications of amino acid derivatives similar to this compound:
- Study on Antimicrobial Peptides : Research has shown that converting L-serines in antimicrobial peptides to D-alanines significantly enhances their activity against pathogens. For example, in lacticin 3147, the conversion was essential for maintaining antimicrobial effectiveness .
- Role in Neurotransmission : A study highlighted the importance of D-serine in modulating NMDA receptor activity, which is critical for processes like long-term potentiation (LTP). This suggests that derivatives like this compound could similarly influence neuronal signaling pathways .
Data Tables
| Property | This compound | Comparison Compound (D-serine) |
|---|---|---|
| Chemical Structure | D-Alanine + Cyclohexylacetyl + L-Serine | L-Serine |
| Antimicrobial Activity | Potentially effective against biofilms | Confirmed activity |
| Neuromodulatory Role | Possible NMDA receptor interaction | Strong NMDA co-agonist |
| Synthesis Method | Acylation + Racemization | Direct synthesis from L-serine |
属性
CAS 编号 |
921933-71-3 |
|---|---|
分子式 |
C14H24N2O5 |
分子量 |
300.35 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(2-cyclohexylacetyl)oxypropanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(15)13(18)16-11(14(19)20)8-21-12(17)7-10-5-3-2-4-6-10/h9-11H,2-8,15H2,1H3,(H,16,18)(H,19,20)/t9-,11+/m1/s1 |
InChI 键 |
MIOWJVHSOMMKFL-KOLCDFICSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CC1CCCCC1)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(COC(=O)CC1CCCCC1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















